H-Ile-OtBu.HCl
CAS No.: 69320-89-4
VCID: VC21538654
Molecular Formula: C10H22ClNO2
Molecular Weight: 223.74 g/mol
* For research use only. Not for human or veterinary use.

Description |
H-Ile-OtBu.HCl, also known as L-Isoleucine tert-Butyl Ester Hydrochloride, is a derivative of the amino acid isoleucine. It is commonly used in peptide synthesis as a building block due to its tert-butyl ester group, which protects the carboxyl group of isoleucine during synthesis, allowing for selective deprotection later in the process. Synthesis and ApplicationsH-Ile-OtBu.HCl is used in peptide synthesis due to its ability to protect the carboxyl group of isoleucine, facilitating the formation of peptide bonds without unwanted side reactions. The tert-butyl group can be easily removed under acidic conditions, such as trifluoroacetic acid (TFA), to reveal the free carboxyl group for further coupling reactions . In research settings, compounds like H-Ile-OtBu.HCl are crucial for synthesizing complex peptides and peptoids, which have applications in drug development and biochemical studies. For instance, peptoids with hydroxy residues can form stable hydrogen bonds, contributing to their structural stability and biological activity . Research FindingsRecent studies have explored the use of amino acid derivatives like H-Ile-OtBu.HCl in the synthesis of complex peptides and peptoids. These compounds are of interest due to their potential biological activities and structural properties. For example, hydrophobic peptides have shown potential in anti-obesity research . Storage and HandlingH-Ile-OtBu.HCl should be stored in a cool, dry place, protected from moisture. It is typically handled in a laboratory setting with appropriate safety precautions, including gloves and protective eyewear. |
---|---|
CAS No. | 69320-89-4 |
Product Name | H-Ile-OtBu.HCl |
Molecular Formula | C10H22ClNO2 |
Molecular Weight | 223.74 g/mol |
IUPAC Name | tert-butyl (2S,3S)-2-amino-3-methylpentanoate;hydrochloride |
Standard InChI | InChI=1S/C10H21NO2.ClH/c1-6-7(2)8(11)9(12)13-10(3,4)5;/h7-8H,6,11H2,1-5H3;1H/t7-,8-;/m0./s1 |
Standard InChIKey | IFRYMHOZFAPYPJ-WSZWBAFRSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)OC(C)(C)C)N.Cl |
SMILES | CCC(C)C(C(=O)OC(C)(C)C)N.Cl |
Canonical SMILES | CCC(C)C(C(=O)OC(C)(C)C)N.Cl |
Synonyms | 69320-89-4;L-Isoleucinetert-ButylEsterHydrochloride;H-Ile-OtBu.HCl;L-Isoleucinet-butylesterhydrochloride;H-ILE-OTBUHCL;H-Ile-OtbuHydrochloride;119483-46-4;H-Ile-OtBu??HCl;KSC352S2F;SCHEMBL919003;L-Isoleucinet-butylesterHCl;CHEMBL1221960;CTK2F2922;IFRYMHOZFAPYPJ-WSZWBAFRSA-N;MolPort-000-150-589;ACN-S002362;ACT08609;ANW-35632;CI-039;MFCD00058015;AKOS015844546;AKOS015969123;AM81855;RL04649;RTR-023068 |
PubChem Compound | 11687228 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume